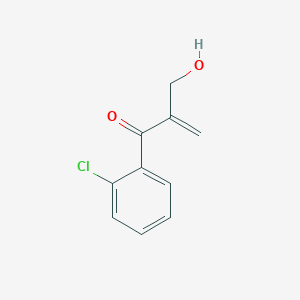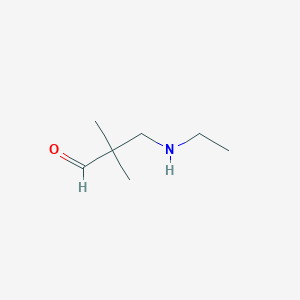
4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is an organic compound with the molecular formula C18H23FO It is a fluorinated derivative of ethanotetralin, characterized by the presence of a hexyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor . The reaction conditions often involve the use of solvents like acetonitrile and mild temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethanotetralin derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The hexyl group contributes to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-1-hexyltricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one : Similar structure with a tricyclic framework.
- Fluorinated Indolizines : Compounds with similar fluorination patterns but different core structures .
Uniqueness
4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is unique due to its specific combination of a hexyl group and a fluorine atom on the ethanotetralin core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918299-22-6 |
|---|---|
Molekularformel |
C18H23FO |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
5-fluoro-1-hexyltricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C18H23FO/c1-2-3-4-5-9-18-10-8-14(17(20)12-18)15-11-13(19)6-7-16(15)18/h6-7,11,14H,2-5,8-10,12H2,1H3 |
InChI-Schlüssel |
PZMGNNJMNQWXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC12CCC(C(=O)C1)C3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)

![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)


![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)

